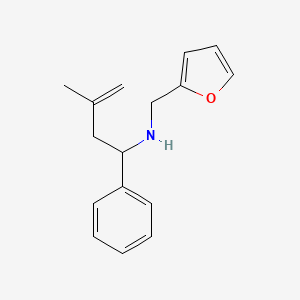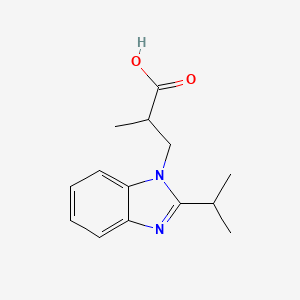
3-(2-Fluoro-benzylamino)-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Fluoro-benzylamino)-propan-1-ol” is a compound that contains a fluoro-benzylamino group attached to the third carbon of a propanol group. The presence of the fluorine atom can significantly alter the chemical properties of the compound, potentially making it useful in various applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of enzymes .Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain (propanol) with a fluoro-benzylamino group attached to the third carbon. The presence of the fluorine atom can significantly alter the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the benzylamino group. Fluorine is highly electronegative, which can influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Synthesis of Imidazo[1,2-a]pyridines
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Imidazo[1,2-a]pyridines are synthesized using a solvent- and catalyst-free method. This class of compounds has diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Methods of Application or Experimental Procedures
The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reaction is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Results or Outcomes
The method developed is efficient and environmentally friendly. It resulted in good to excellent yields of imidazo[1,2-a]pyridines .
Anti-tubercular Agents
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Methods of Application or Experimental Procedures
The compounds were synthesized and then tested for their anti-tubercular activity .
Results or Outcomes
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Fluorinated Compounds in Enzymatic Synthesis
Specific Scientific Field
This application is in the field of Biochemistry and Biotechnology .
Summary of the Application
Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Methods of Application or Experimental Procedures
Enzyme catalysis is essential for the synthesis of fluorinated compounds. The direct formation of the C-F bond by fluorinase is the most effective and promising method .
Results or Outcomes
The compounds synthesized using this method are non-toxic to human cells. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Synthesis of Anti-depressant Molecules
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
The antidepressant medicine escitalopram, also known as 3-(dimethyl amino)propyl-4-fluorophenyl-1,3-dihydro-isobenzofuran-5-carbonitrile, is one example of a pharmaceutical agent or natural product that contains chiral diaryl alkyl carbinol moieties .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves the addition of aryl-boroxines to modest aryl .
Results or Outcomes
The synthesized compounds are used as antidepressant medicines .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZITGRUQAOIKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389973 |
Source


|
| Record name | 3-(2-Fluoro-benzylamino)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-benzylamino)-propan-1-ol | |
CAS RN |
436087-21-7 |
Source


|
| Record name | 3-[[(2-Fluorophenyl)methyl]amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluoro-benzylamino)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)
![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)



